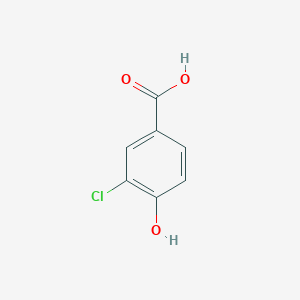

3-氯-4-羟基苯甲酸

描述

3-Chloro-4-hydroxybenzoic acid is a chlorinated derivative of hydroxybenzoic acid, where a chlorine atom is substituted at the third position and a hydroxyl group at the fourth position of the benzene ring. This compound is structurally related to several other chlorinated benzoic acids, which have been studied for their chemical properties and potential applications in various fields, including drug discovery and synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of chlorinated hydroxybenzoic acids can be achieved through various methods. For instance, 4-chlorobenzoate dehalogenase from Pseudomonas spec. CBS 3 has been shown to dehalogenate 4-chlorobenzoate to form 4-hydroxybenzoate, which is a reaction that does not involve molecular oxygen and indicates a hydrolytic cleavage of the halogen-carbon bond . Another related compound, 3,5-dichloro-6-ethyl-2,4-dihydroxybenzoic acid, was synthesized from ethyl 2-pentenoate and ethyl acetoacetate, demonstrating the feasibility of synthesizing polysubstituted aromatic carboxylic acids . Additionally, 4-Hydroxyisophthalic acid was synthesized from p-methoxybenzoic acid, which could provide insights into the synthesis of 3-chloro-4-hydroxybenzoic acid by applying similar methodologies .

Molecular Structure Analysis

The molecular structure of chlorinated benzoic acids is characterized by the presence of substituents on the benzene ring, which can significantly affect the physical and chemical properties of the compound. For example, the crystal structures of 3-chloro-2-nitrobenzoic acid with quinoline derivatives have been determined, showing hydrogen-bonded co-crystals and salts, which suggests that 3-chloro-4-hydroxybenzoic acid may also form stable crystal structures with other organic compounds .

Chemical Reactions Analysis

Chlorinated benzoic acids can undergo various chemical reactions. Photodecomposition studies of chlorobenzoic acids have shown that ultraviolet irradiation can lead to the replacement of the chlorine atom by hydroxyl and hydrogen groups . This indicates that 3-chloro-4-hydroxybenzoic acid may also be susceptible to similar photodecomposition reactions. Furthermore, bismuth-based cyclic synthesis has been used to produce 3,5-di-tert-butyl-4-hydroxybenzoic acid, which involves C-H bond activation and CO2 insertion chemistry . Such reactions could potentially be adapted for the synthesis and modification of 3-chloro-4-hydroxybenzoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated hydroxybenzoic acids are influenced by their molecular structure. The presence of electronegative substituents like chlorine and fluorine can affect the acidity, solubility, and reactivity of these compounds. For instance, a practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid has been developed, which is a key intermediate for antimicrobial drugs, and its structure was determined using various spectroscopic methods . These findings can provide a basis for understanding the properties of 3-chloro-4-hydroxybenzoic acid and its potential applications in pharmaceuticals.

科学研究应用

合成抗菌药物

3-氯-4-羟基苯甲酸已被用于合成抗菌药物的研究。张等人(2020年)的一项研究描述了从2,4-二氟-3-氯苯甲酸合成抗菌3-喹啉羧酸药物的关键中间体3-氯-2,4-二氟-5-羟基苯甲酸的实用合成方法。该过程包括硝化、酯化、还原、重氮化和水解等步骤,具有改善总产率和可控反应条件的优势(Zhang et al., 2020)。

水处理中的降解

已经探讨了3-氯-4-羟基苯甲酸在水处理中的降解。朱和王(2016年)研究了其在生物处理废水中的γ射线辐照降解。他们发现γ射线辐照导致化合物完全分解,并在处理后的废水中部分矿化,在不同条件下具有不同的降解速率(Chu & Wang, 2016)。

在不锈钢腐蚀抑制中的作用

纳瓦斯等人(2005年)研究了3-羟基苯甲酸(一种相关化合物)作为AISI 316L不锈钢在环保酸洗溶液中的腐蚀抑制剂。研究发现,3-HBA浓度增加会提高抑制效率,并详细讨论了抑制机制(Narváez, Cano, & Bastidas, 2005)。

高价值生物产品的生物合成

王等人(2018年)强调了4-羟基苯甲酸的出现,作为几种具有食品、化妆品、药品等应用的生物产品的中间体。该综述讨论了使用4-HBA作为起始原料合成各种化合物的生物合成过程,强调了其生物技术重要性(Wang et al., 2018)。

选择性乳酸受体激动剂的发现

Dvorak等人(2012年)确定了羟基苯甲酸,包括与3-氯-4-羟基苯甲酸类似的化合物,作为乳酸受体GPR81的选择性激动剂。这些发现显示了在肥胖模型中对脂解的潜在体内影响(Dvorak et al., 2012)。

安全和危害

未来方向

The cyanobacterium Fischerella ambigua is a natural producer of polychlorinated aromatic compounds, the ambigols A–E . The biosynthetic gene cluster (BGC) of these highly halogenated triphenyls has been recently identified by heterologous expression . This opens up new possibilities for the study and application of 3-Chloro-4-hydroxybenzoic acid in the production of these compounds.

属性

IUPAC Name |

3-chloro-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNLHMKIGMZKJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192747 | |

| Record name | 3-Chloro-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-hydroxybenzoic acid | |

CAS RN |

3964-58-7 | |

| Record name | 3-Chloro-4-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3964-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003964587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-CHLORO-4-HYDROXYBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-4-HYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WF3LNJ6Q5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B146224.png)

![(1S,3R,4S)-3-[(2E,4E,6E,8E,10Z,12S,17R,18S,19R,20E)-19-carbamoyloxy-11,18-dichloro-13,14,17-trihydroxy-6,12-dimethyl-15-oxotricosa-2,4,6,8,10,20-hexaenoyl]oxy-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B146233.png)